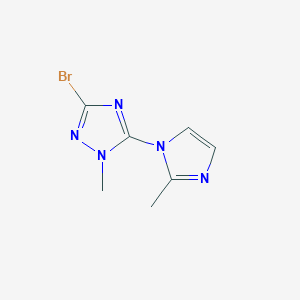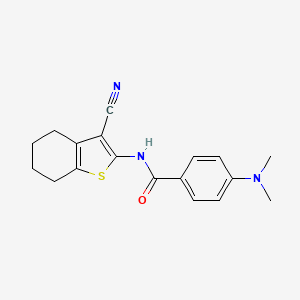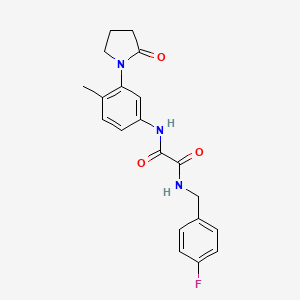![molecular formula C18H24N4O2 B2952857 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide CAS No. 1241659-15-3](/img/structure/B2952857.png)
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. The compound has been shown to have a high affinity for beta-secretase 1 (BACE1), an enzyme that plays a critical role in the formation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
Mécanisme D'action
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide acts as a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide reduces the production of Aβ and prevents the formation of Aβ plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been shown to effectively reduce Aβ levels in the brain and cerebrospinal fluid of preclinical models and Alzheimer's disease patients. The compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide is its high selectivity for BACE1, which minimizes off-target effects. However, the compound has a relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
For 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide include further evaluation in clinical trials to determine its safety and efficacy in Alzheimer's disease patients. The compound may also be evaluated in combination with other therapeutic agents for the treatment of Alzheimer's disease. Additionally, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide may be evaluated for the treatment of other neurodegenerative diseases that are associated with the accumulation of Aβ, such as Parkinson's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with 1-cyanocyclohexanecarboxylic acid, followed by the addition of N,N-dimethylamine and the formation of the carbamate. The final step involves the reaction of the carbamate with trifluoroacetic acid to yield 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide.
Applications De Recherche Scientifique
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to effectively reduce Aβ levels in the brain. The compound has also been evaluated in clinical trials, where it has demonstrated a good safety profile and promising results in reducing Aβ levels in the cerebrospinal fluid of Alzheimer's disease patients.
Propriétés
IUPAC Name |
3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22(2)17(24)14-7-6-8-15(11-14)20-12-16(23)21-18(13-19)9-4-3-5-10-18/h6-8,11,20H,3-5,9-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDUQMECYZMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)





![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)

![5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2952794.png)
![4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2952795.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2952796.png)
![4-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2952797.png)